2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Brand Name: Vulcanchem
CAS No.: 572-09-8
VCID: VC20761253
InChI: InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H19BrO9
Molecular Weight: 411.2 g/mol

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

CAS No.: 572-09-8

Cat. No.: VC20761253

Molecular Formula: C14H19BrO9

Molecular Weight: 411.2 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide - 572-09-8

CAS No. 572-09-8
Molecular Formula C14H19BrO9
Molecular Weight 411.2 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Standard InChI Key CYAYKKUWALRRPA-RGDJUOJXSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator